2-Ethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromene-pyrrole-dione scaffold. The 3,4,5-trimethoxyphenyl substituent at position 1 and an ethyl group at position 2 are critical structural features. Its synthesis involves a one-pot multicomponent reaction of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, and primary amines under mild conditions (yields: 43–86%) .
Properties
IUPAC Name |
2-ethyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-5-23-18(12-10-15(26-2)20(28-4)16(11-12)27-3)17-19(24)13-8-6-7-9-14(13)29-21(17)22(23)25/h6-11,18H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYJXYYLXYLBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases as catalysts and may involve high-temperature refluxing .
Industrial Production Methods
Industrial production of this compound may employ continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-Ethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been achieved through multicomponent reactions that utilize readily available reagents. The process often involves one-pot reactions that enhance efficiency and yield. For instance, a study demonstrated the successful synthesis of various derivatives using a multicomponent approach that resulted in high yields (up to 92%) and good purity (>95%) under mild conditions .
Antibacterial Properties:
Research has shown that derivatives of chromeno[3,4-c]pyrrole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain compounds have demonstrated effectiveness comparable to standard antibiotics like gentamicin .
Anticancer Potential:
Some studies have indicated that chromeno derivatives possess anticancer properties. The ability to inhibit cancer cell proliferation has been observed in various assays, making these compounds candidates for further investigation in cancer therapeutics .
Medicinal Chemistry Applications
The compound's structure allows for modifications that can enhance its pharmacological profiles. For instance:
- Ligand Development: Certain derivatives have been explored as ligands for benzodiazepine receptors, which are crucial in the treatment of anxiety and sleep disorders .
- Drug Design: The chromeno framework is attractive for drug design due to its ability to interact with biological targets effectively. The presence of methoxy groups can influence the binding affinity and selectivity towards specific receptors.
Data Tables
Case Studies
-
Synthesis Optimization Study:
A recent study optimized the synthesis conditions for this compound using different solvents and temperatures. The results indicated that ethanol as a solvent significantly improved yields compared to other solvents like THF or MeCN . -
Biological Evaluation:
In another study focusing on the biological evaluation of synthesized derivatives, several compounds were tested for their antibacterial properties. The results showed that modifications in the methoxy substitution pattern led to enhanced activity against specific bacterial strains .
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can disrupt cellular processes, leading to anti-cancer and antimicrobial effects .
Comparison with Similar Compounds
Substituent Variations at Position 2
The ethyl group in the target compound is a simple alkyl substituent. Analogs with alternative groups at position 2 include:
Key Observations :
Aromatic Substitutions at Position 1
The 3,4,5-trimethoxyphenyl group is a hallmark of this compound. Comparisons with analogs bearing other aryl groups:
Key Observations :
Chromeno-Pyrrole Core Modifications
Variations in the chromeno-pyrrole core influence physicochemical properties:
Key Observations :
- Methyl Substitutions : 5,7-Dimethyl groups increase hydrophobicity, as seen in IR and NMR shifts .
Biological Activity
2-Ethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound belonging to the family of chromeno[2,3-c]pyrroles. This class of compounds has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. Understanding the biological activity of this specific compound is crucial for its potential therapeutic applications.
- Molecular Formula : C20H22N2O6
- Molecular Weight : 370.4 g/mol
- LogP : 2.1 (indicating moderate lipophilicity)
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 5
- Rotatable Bond Count : 6
Antioxidant Activity
Research indicates that compounds within the chromeno[2,3-c]pyrrole category exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress-related damage in cells. For example, studies have shown that derivatives of chromeno[2,3-c]pyrroles can effectively reduce oxidative stress markers in vitro .
Antimicrobial Activity
The compound has demonstrated antibacterial activity against various strains of bacteria. In particular, it has shown effectiveness comparable to standard antibiotics like gentamicin against Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromeno[2,3-c]pyrrole derivatives. For instance, compounds similar to this compound have been found to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival .
Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant capacity of various chromeno[2,3-c]pyrrole derivatives, it was found that the presence of methoxy groups significantly enhanced radical scavenging activity. The compound exhibited an IC50 value indicating effective inhibition of lipid peroxidation in cellular models.
Study 2: Antimicrobial Evaluation
A series of tests were conducted to evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to that of conventional antibiotics. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 16 | Gentamicin | 16 |
| Escherichia coli | 32 | Gentamicin | 32 |
Study 3: Anticancer Activity
In vitro assays showed that treatment with the compound led to a dose-dependent decrease in cell viability in both A549 and MCF-7 cell lines. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.
Q & A
Q. What are the established synthetic methodologies for this compound?
The compound is synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include:
- Core formation : Cyclization under mild conditions (e.g., methanol, room temperature) to generate the chromeno-pyrrole-dione scaffold.
- Functionalization : Introduction of substituents (e.g., 3,4,5-trimethoxyphenyl) via electrophilic aromatic substitution or alkylation.
- Optimization : Reaction parameters like solvent choice (methanol, dioxane) and stoichiometric ratios (1:1:1 for starting reagents) are critical for yields (43–86%) .
Q. How is structural characterization performed for this compound?
Spectroscopic methods are employed:
- NMR : 1H NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 7.63 ppm), methoxy groups (δ 3.81–3.68 ppm), and methyl substituents (δ 2.37 ppm) .
- IR : Carbonyl stretching vibrations (1709–1711 cm⁻¹) confirm diketone functionality .
- Elemental analysis : Validates molecular composition (e.g., C: 65.59%, H: 5.73% for analogs) .
Q. What biological activities are associated with this compound class?
Chromeno-pyrrole-diones exhibit:
- Anticancer potential : Interaction with cellular targets like kinases or DNA topoisomerases.
- Anti-inflammatory effects : Modulation of COX-2 or NF-κB pathways. Note: Specific IC50 values require validation via biochemical assays (e.g., MTT for cytotoxicity) .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yields in MCRs?
Systematic screening of variables is essential:
| Parameter | Impact on Yield | Example from Evidence |
|---|---|---|
| Solvent | Polar solvents (methanol) enhance cyclization vs. non-polar (toluene) . | Methanol yields 24–86% . |
| Heating time | Donor-substituted aldehydes require longer heating (2 h) vs. acceptor groups (15 min) . | |
| Catalysts | Organometallic catalysts (Pd/C) improve selectivity in functionalization steps . |
Q. What strategies resolve contradictions in biological activity data across assays?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Target validation : Employ molecular docking to identify binding modes with proteins (e.g., kinases) and confirm via surface plasmon resonance (SPR) .
- Meta-analysis : Compare data across analogs (e.g., fluoro vs. methoxy substituents) to isolate structure-activity relationships .
Q. How can combinatorial libraries of analogs be designed for SAR studies?
- Diversification : Vary substituents on aryl aldehydes (e.g., halogen, methoxy) and amines (e.g., benzyl, allyl) to generate 223+ analogs .
- High-throughput screening : Use automated platforms to assess bioactivity (e.g., inhibition of tubulin polymerization) .
- Data clustering : Apply cheminformatics tools (e.g., PCA) to group compounds by electronic or steric properties .
Methodological Considerations
Q. What techniques validate purity and stability during synthesis?
- HPLC : Purity >95% confirmed via reverse-phase C18 columns (retention time: 8–12 min) .
- Stability testing : Monitor degradation under stress conditions (pH 1–13, 40–80°C) using UV-Vis spectroscopy .
Q. How are molecular interactions with biological targets elucidated?
- In vitro assays : Fluorescence polarization for binding affinity (Kd) measurements .
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., COX-2) .
- Computational modeling : Molecular dynamics simulations to predict binding kinetics .
Data Contradiction Analysis
Q. Why do yields vary significantly in reported syntheses?
Discrepancies arise from:
- Substituent effects : Electron-withdrawing groups (e.g., nitro) reduce cyclization efficiency vs. electron-donating groups (methoxy) .
- Isolation methods : Chromatography-free crystallization (70% yield) vs. column purification (50% yield) .
Q. How to address inconsistent bioactivity in cell-based vs. enzyme assays?
- Membrane permeability : LogP values >3 may enhance cellular uptake but reduce aqueous solubility, skewing enzyme assay results .
- Metabolic stability : Hepatic microsome assays identify rapid degradation in cell-based systems .
Tables for Reference
Q. Table 1: Representative Reaction Conditions for MCRs
| Component | Example Reagents | Conditions | Yield Range |
|---|---|---|---|
| Aldehyde | 3,4,5-Trimethoxybenzaldehyde | Methanol, rt, 1.5 h | 24–86% |
| Amine | Ethylamine | Dioxane, reflux, 2 h | 43–70% |
| Dioxobutanoate derivative | Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate | Catalyst-free | 52–76% |
Q. Table 2: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| 1H NMR | δ 7.63 (s, aromatic H), δ 3.81 (methoxy) | |
| IR | 1711 cm⁻¹ (C=O stretch) | |
| MS | m/z 440.1 [M+H]+ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
